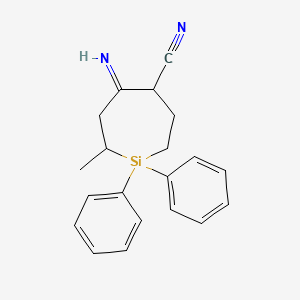
5-Imino-7-methyl-1,1-diphenylsilepane-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Imino-7-methyl-1,1-diphenylsilepane-4-carbonitrile is a chemical compound with a unique structure that includes a silicon atom within a seven-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Imino-7-methyl-1,1-diphenylsilepane-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-methyl-1,1-diphenylsilacycloheptane with a nitrile source in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-Imino-7-methyl-1,1-diphenylsilepane-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxanes, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
5-Imino-7-methyl-1,1-diphenylsilepane-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex silicon-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying silicon’s role in biological systems.
Industry: Used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 5-Imino-7-methyl-1,1-diphenylsilepane-4-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon atom within the compound can form unique bonds with biological molecules, influencing various pathways and processes. These interactions can lead to changes in cellular functions and biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 5-Imino-7-methyl-1,1-diphenylsilacycloheptane-4-carbonitrile
- 5-Imino-7-methyl-1,1-diphenylsilacyclohexane-4-carbonitrile
Uniqueness
5-Imino-7-methyl-1,1-diphenylsilepane-4-carbonitrile is unique due to its seven-membered ring structure containing a silicon atom. This structural feature imparts distinct chemical and physical properties, making it different from other similar compounds.
Properties
CAS No. |
56437-94-6 |
|---|---|
Molecular Formula |
C20H22N2Si |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
5-imino-7-methyl-1,1-diphenylsilepane-4-carbonitrile |
InChI |
InChI=1S/C20H22N2Si/c1-16-14-20(22)17(15-21)12-13-23(16,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,16-17,22H,12-14H2,1H3 |
InChI Key |
KXYVSWJOULWIJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=N)C(CC[Si]1(C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















